
3-chloro-4-fluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a sulfonamide group (-SO2NH2), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), and a fluorobenzene group (a benzene ring with a fluorine atom attached). These functional groups could potentially give the compound a variety of interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic benzene ring and the triazole ring could potentially make the compound relatively stable. The electronegative fluorine atom could create a polar bond with the adjacent carbon atom, which could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the compound could participate in further reactions with nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atom could influence the compound’s polarity, solubility, and boiling point .Aplicaciones Científicas De Investigación
Anticancer Activity
Sulfonamide derivatives have been synthesized and evaluated for their potential anticancer properties. These compounds, including variations with chloro and fluoro substitutions on the benzenesulfonamide moiety, have shown promising in vitro antitumor activities against a range of human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. The efficacy of these compounds is highlighted by their low micromolar GI50 levels, indicating potent inhibitory effects on cancer cell proliferation (Sławiński et al., 2012).
COX-2 Inhibition
Research into the inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain, has identified sulfonamide derivatives as effective inhibitors. The structural modification of these compounds, including the introduction of fluorine atoms, has been shown to significantly enhance COX-2 selectivity and potency. This has implications for developing new therapeutic agents for conditions like rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
Sulfonamide-based compounds, including those with fluorine substitutions, have been investigated for their ability to inhibit carbonic anhydrases, enzymes critical for maintaining pH balance in tissues and involved in various physiological processes. The inhibition of carbonic anhydrases by these compounds, particularly the isoforms I and II, is of interest for therapeutic applications in managing conditions like glaucoma, epilepsy, and certain types of edema (Bilginer et al., 2019).
Molecular Structure Analysis
Studies on the molecular structures of sulfonamide derivatives have contributed to understanding the intermolecular interactions that influence compound stability and reactivity. Such analyses are vital for designing more effective drugs by elucidating how structural variations impact biological activity (Bats et al., 2001).
Antiviral and Antimicrobial Applications
Sulfonamide derivatives have also been explored for their antiviral and antimicrobial properties. Research into novel sulfonamide compounds has indicated moderate to high activity against HIV and certain cancers, showcasing the potential for these compounds to be developed into new therapeutic agents for infectious and malignant diseases (Brzozowski, 1998).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN4O2S/c1-9(2)13(8-19-16-5-6-17-19)18-22(20,21)10-3-4-12(15)11(14)7-10/h3-7,9,13,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJJLEKWABCNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
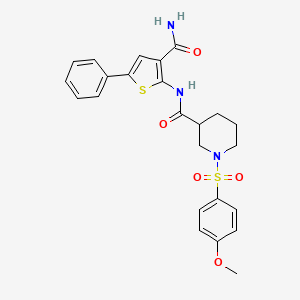
![2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2956605.png)
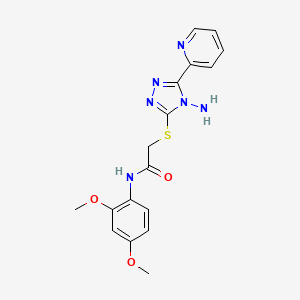
![N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B2956607.png)
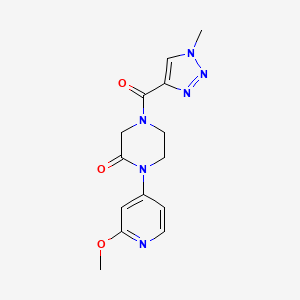
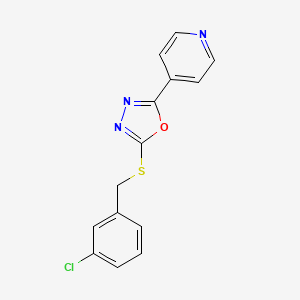
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2956612.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(4-ethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2956613.png)


![N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2956619.png)
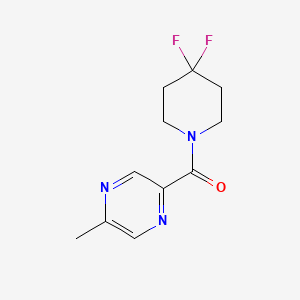
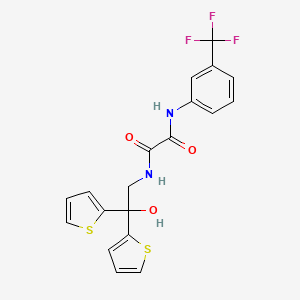
![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2956627.png)
